molecular formula C21H21ClN4O2 B11281189 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B11281189
M. Wt: 396.9 g/mol
InChI Key: DEYOMMQLWMIBRN-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound may involve one-pot synthesis techniques, which are efficient and scalable. For example, the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride in formic acid, followed by dehydration using orthophosphoric acid, can yield the desired product with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its synthesis is also environmentally friendly, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21ClN4O2/c1-28-20-5-3-2-4-19(20)25-10-12-26(13-11-25)21(27)18-14-17(23-24-18)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,24)

InChI Key

DEYOMMQLWMIBRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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